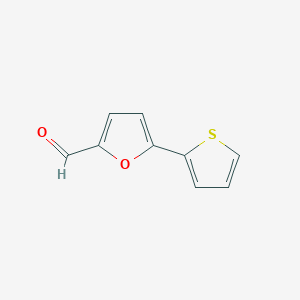

5-Thien-2-yl-2-furaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

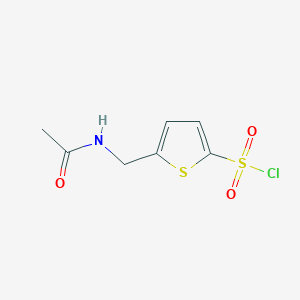

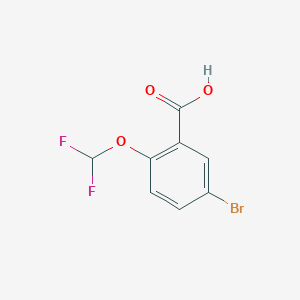

5-Thien-2-yl-2-furaldehyde is an organic compound with the molecular formula C9H6O2S and a molecular weight of 178.21 g/mol . It is an important compound with numerous potential applications in scientific research and industry.

Synthesis Analysis

The synthesis of 5-Thien-2-yl-2-furaldehyde and its derivatives has been reported in several studies . For instance, one study described the synthesis of 5-heteroaromatic-substituted 2’-deoxyuridines from 5-iodo-2’-deoxyuridine using tetraorganotin reagents and palladium complexes as catalyst .Molecular Structure Analysis

The molecular structure of 5-Thien-2-yl-2-furaldehyde includes a thiophene ring attached to a furan ring via a formyl group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

5-Thien-2-yl-2-furaldehyde can participate in various chemical reactions. For example, it has been used in the synthesis of tetrahydropyrimidinones via the Biginelli reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Thien-2-yl-2-furaldehyde, such as its melting point, boiling point, and density, can be found in chemical databases .Applications De Recherche Scientifique

- Scientific Field : Green Chemistry

- Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

- Methods of Application : This involves a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results or Outcomes : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

- Scientific Field : Catalysis for Clean Energy and Environmental Sustainability

- Application Summary : Furfural (FUR), 5-hydroxymethylfurfural (5-HMF) and levulinic acid (LA), are derived via thermal dehydration of pentose and hexose sugars . FUR is one of the important chemicals derived from biomass and also one of the key derivatives for producing significant nonpetroleum-derived chemicals .

- Methods of Application : FUR is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .

- Results or Outcomes : Furfuryl alcohol (FAL) is one such important product produced from catalytic hydrogenation of FUR . Cannizzaro reaction of FUR further produces furoic acid (FuA) which is an important feedstock for organic synthesis and an intermediate compound in the production of medicines and perfumes .

Furan Platform Chemicals

Furfural and Its Transformation

- Chiral Furans

- Scientific Field : Organic Chemistry

- Application Summary : Chiral furans can be formed from racemates as a result of chiral separations . This is important in the synthesis of enantiopure compounds, which have applications in pharmaceuticals and other areas where stereochemistry is important .

- Methods of Application : One example is the use of regio- and stereoselective lipases for the efficient kinetic resolution of racemic 1-(5-phenylfuran-2-yl)ethane-1,2-diols .

- Results or Outcomes : All the yields were between 46% and 49% and the enantiomeric excess (ee) between 92% and 97% .

- Furfural

- Scientific Field : Industrial Chemistry

- Application Summary : Furfural is an important chemical derived from biomass and is a key derivative for producing significant nonpetroleum-derived chemicals .

- Methods of Application : Furfural is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .

- Results or Outcomes : Furfural is used as a building block to produce a variety of important chemicals. It is also used in the production of resins and as a solvent in petrochemical refining .

Orientations Futures

Propriétés

IUPAC Name |

5-thiophen-2-ylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBGORCZLXISGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408285 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thien-2-yl-2-furaldehyde | |

CAS RN |

32364-30-0 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)